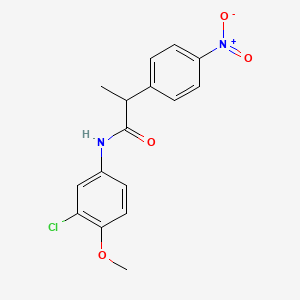![molecular formula C19H16N2O3 B4074046 3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)
3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone is a reversible inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, with minimal effects on other receptor tyrosine kinases. It has also been shown to have a low toxicity profile in non-cancerous cells. This compound has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone is a well-characterized inhibitor of EGFR tyrosine kinase activity, making it a valuable tool for investigating the role of EGFR in cancer progression. However, its efficacy may vary depending on the specific cancer cell line being studied and the experimental conditions used. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
Future research on 3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone could focus on identifying potential biomarkers for cancer diagnosis and prognosis, investigating the role of EGFR in cancer stem cells, and developing combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, the development of more potent and selective EGFR inhibitors could improve the efficacy and reduce the potential side effects of this class of drugs.
Applications De Recherche Scientifique
3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been used in preclinical studies to investigate the role of EGFR in cancer progression and to identify potential biomarkers for cancer diagnosis and prognosis.
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenoxy)but-2-ynyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-15-8-10-16(11-9-15)24-13-5-4-12-21-14-20-18-7-3-2-6-17(18)19(21)22/h2-3,6-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORISXWSERPCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4073979.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)
![1-[3-(4-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073987.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4073988.png)

![ethyl 1-{[(4-nitrophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4074003.png)
![2-chloro-N-{2-methoxy-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4074006.png)

![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4074011.png)

![1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate](/img/structure/B4074028.png)


![1-[4-(2-sec-butylphenoxy)butyl]azepane oxalate](/img/structure/B4074047.png)